molecular formula C14H22F3N3O B2801257 N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide CAS No. 1197784-77-2

N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide

Katalognummer B2801257
CAS-Nummer: 1197784-77-2
Molekulargewicht: 305.345
InChI-Schlüssel: NQDIZLFWKUSWTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide, also known as CR845, is a kappa opioid receptor agonist that has been found to have potential therapeutic uses in the field of pain management.

Wissenschaftliche Forschungsanwendungen

N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide has been the subject of numerous scientific studies, with a particular focus on its potential use as a pain management drug. In preclinical studies, N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide has been shown to be effective in reducing pain without producing the unwanted side effects associated with traditional opioid drugs. Clinical studies have also shown promising results, with N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide demonstrating efficacy in reducing pain in patients with various conditions, including osteoarthritis, chronic low back pain, and postoperative pain.

Wirkmechanismus

N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide acts as a selective kappa opioid receptor agonist, binding to these receptors in the central nervous system to produce analgesic effects. Unlike traditional opioid drugs, which also bind to mu opioid receptors and produce unwanted side effects such as respiratory depression and addiction, N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide has a more targeted mechanism of action that may reduce these side effects.
Biochemical and Physiological Effects
In addition to its analgesic effects, N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide has been found to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation and to have potential uses in the treatment of pruritus (itching) and depression.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide in lab experiments is its selectivity for kappa opioid receptors, which allows for more targeted studies of the effects of these receptors. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its effects and potential applications.

Zukünftige Richtungen

There are many potential future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide. One area of interest is the development of new pain management drugs that target kappa opioid receptors, potentially using N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide as a model compound. Other potential applications include the treatment of inflammation, pruritus, and depression. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide and its potential uses in various medical conditions.

Synthesemethoden

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide involves the reaction of 1-cyano-1,2-dimethylpropylamine with 3-(trifluoromethyl)piperidine-1-carboxylic acid, followed by the addition of acetic anhydride to form the acetamide group. The resulting compound is then purified using various chromatography techniques.

Eigenschaften

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F3N3O/c1-10(2)13(3,9-18)19-12(21)8-20-6-4-5-11(7-20)14(15,16)17/h10-11H,4-8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDIZLFWKUSWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1CCCC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.